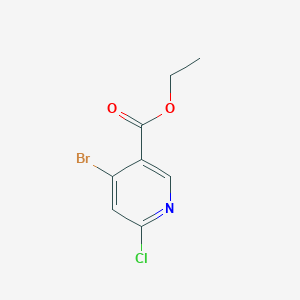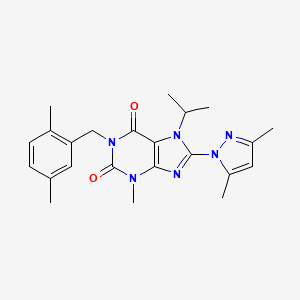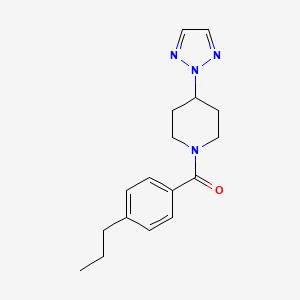
Ethyl 4-bromo-6-chloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-6-chloronicotinate is a chemical compound with the molecular formula C8H7BrClNO2 and a molecular weight of 264.51 g/mol . It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry. The compound is known for its unique properties, making it an ideal candidate for studying and developing new molecules with potential biological activities.
Méthodes De Préparation
Ethyl 4-bromo-6-chloronicotinate can be synthesized through various synthetic routes. One common method involves the esterification of 4-bromo-6-chloronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Ethyl 4-bromo-6-chloronicotinate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form various derivatives.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted nicotinates, while reduction reactions can produce simpler derivatives .
Applications De Recherche Scientifique
Ethyl 4-bromo-6-chloronicotinate has diverse applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific properties.
Chemical Biology: The compound is employed in studies to understand biological processes at the molecular level.
Mécanisme D'action
The mechanism of action of ethyl 4-bromo-6-chloronicotinate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Ethyl 4-bromo-6-chloronicotinate can be compared with other similar compounds, such as:
Ethyl 4-bromo-6-fluoronicotinate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 4-chloro-6-bromonicotinate: Similar structure but with the positions of bromine and chlorine atoms swapped.
Ethyl 4-bromo-6-iodonicotinate: Similar structure but with an iodine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the different halogen atoms present .
Propriétés
IUPAC Name |
ethyl 4-bromo-6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSPRZMIFJQURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876140.png)
![N'-(2-methoxy-5-methylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2876141.png)





![7-Fluoro-2-methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2876154.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide](/img/structure/B2876156.png)
![2-[(2S)-oxiran-2-yl]-1-benzofuran](/img/structure/B2876157.png)
![4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2876159.png)
![1-(4-{4-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2876160.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2876161.png)
